molecular formula C21H18ClN5O3S2 B2451867 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 897621-54-4

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2451867
CAS No.: 897621-54-4
M. Wt: 487.98
InChI Key: RYXSODHWHXMCJP-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S2 and its molecular weight is 487.98. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on analogs related to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide has shown promising applications in the field of photovoltaics and ligand-protein interactions. Studies have explored the vibrational spectra and electronic properties of similar compounds, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies, particularly with the Cyclooxygenase 1 (COX1) enzyme, have provided insights into the binding interactions of these analogs, suggesting their relevance in understanding ligand-protein interactions (Mary et al., 2020).

Urease Inhibition and Antibacterial Activity

Another research avenue for compounds similar to this compound is their biological activity, particularly in urease inhibition and antibacterial properties. New series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, synthesized using C-C coupling methodology, have been evaluated for various biological activities. These compounds displayed significant activity in urease inhibition, with some showing more activity than standard treatments in assays. The urease inhibition mechanism was further explored through molecular docking studies, indicating that these compounds bind to the non-metallic active site of the urease enzyme, highlighting the importance of H-bonding for enzyme inhibition (Gull et al., 2016).

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S2/c1-2-30-15-6-7-16-17(10-15)32-21(25-16)26-18(28)9-14-11-31-20(24-14)27-19(29)23-13-5-3-4-12(22)8-13/h3-8,10-11H,2,9H2,1H3,(H,25,26,28)(H2,23,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXSODHWHXMCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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